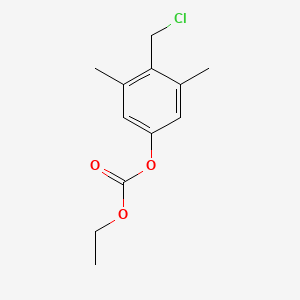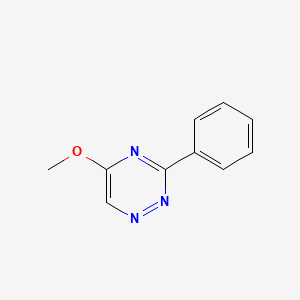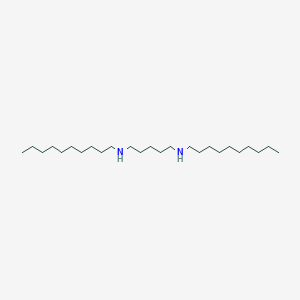![molecular formula C15H12Te B14626259 Benzene, 1-methyl-4-[(phenylethynyl)telluro]- CAS No. 56950-08-4](/img/structure/B14626259.png)
Benzene, 1-methyl-4-[(phenylethynyl)telluro]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[(phenylethynyl)telluro]-: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenylethynyl group, which is further attached to a benzene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)telluro]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynyltellurium trichloride under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the phenylethynyl group can be replaced by other functional groups. This can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the tellurium atom.
Reduction: Reduced forms of the tellurium atom.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. It is also studied for its unique reactivity and potential as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antioxidant due to the presence of the tellurium atom, which can scavenge free radicals. It is also explored for its potential cytotoxic effects on cancer cells.
Medicine: The compound’s antioxidant properties make it a candidate for developing therapeutic agents aimed at reducing oxidative stress-related diseases
Industry: In the industrial sector, Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)telluro]- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved in these actions are still under investigation, but they likely involve the modulation of oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-ethynyl-4-methyl-
Comparison: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. For instance, Benzene, 1-methyl-4-(phenylmethyl)- lacks the tellurium atom and therefore does not exhibit the same redox activity. Similarly, Benzene, 1-methyl-4-(phenylsulfonyl)- contains a sulfonyl group instead of the tellurium atom, resulting in different reactivity and applications. Benzene, 1-ethynyl-4-methyl- has an ethynyl group but lacks the tellurium atom, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
56950-08-4 |
|---|---|
Molekularformel |
C15H12Te |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylethynyltellanyl)benzene |
InChI |
InChI=1S/C15H12Te/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI-Schlüssel |
SWTIJQVHKMONTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te]C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


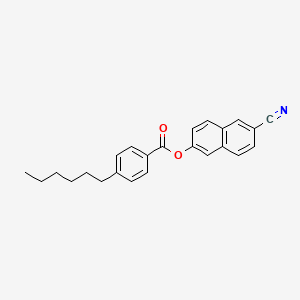


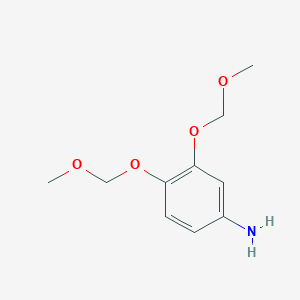

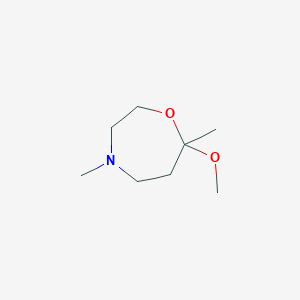

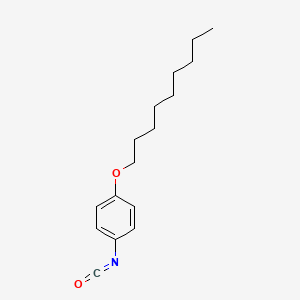
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
